

MRS-1706: A Technical Guide to its Affinity at Adenosine Receptors

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Compound of Interest

Compound Name: MRS-1706

Cat. No.: B1676831

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the binding affinity of **MRS-1706**, a potent and selective antagonist for the adenosine A2B receptor. The information compiled herein is intended to support research and drug development efforts targeting the adenosinergic system.

Core Data: Binding Affinity of MRS-1706

The equilibrium dissociation constant (K_i) is a measure of the binding affinity of a ligand for a receptor. A lower K_i value indicates a higher binding affinity. **MRS-1706** has been characterized for its affinity at human adenosine receptor subtypes.

Table 1: K_i Values of MRS-1706 for Human Adenosine Receptors

Receptor Subtype	K_i (nM)
Human A1	157[1][2]
Human A2A	112[1][2]
Human A2B	1.39[1][2]
Human A3	230[1][2]

Note: Data for rat adenosine receptors are not readily available in the reviewed literature.

Experimental Protocols: Determination of K_i Values

The K_i values presented were determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, **MRS-1706**) to displace a radiolabeled ligand from its receptor.

Representative Radioligand Binding Assay Protocol

This protocol is a representative example based on standard methods for determining the affinity of ligands for adenosine receptors. Specific radioligands and tissue preparations are used for each receptor subtype.

1. Membrane Preparation:

- Source: Tissues or cells expressing the target adenosine receptor subtype (e.g., rat brain for A1, rat striatum for A2A, or cell lines transfected with the specific human receptor subtype).
- Procedure:
 - Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
 - Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
 - Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Radioligand Binding Assay (Competition Assay):

- Materials:
 - Prepared cell membranes.
 - Radioligand specific for the receptor subtype:
 - A1 Receptor: [^3H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

- A2A Receptor: [^3H]-ZM241385
- A3 Receptor: [^{125}I]-AB-MECA (N^6 -(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
- Unlabeled **MRS-1706** at various concentrations.
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with adenosine deaminase to remove endogenous adenosine).
- Non-specific binding control (a high concentration of a standard unlabeled ligand).
- Procedure:
 - In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of **MRS-1706**.
 - For total binding, omit the unlabeled **MRS-1706**.
 - For non-specific binding, add a saturating concentration of a standard unlabeled ligand.
 - Incubate the plate to allow the binding to reach equilibrium.
 - Terminate the assay by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
 - Wash the filters with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

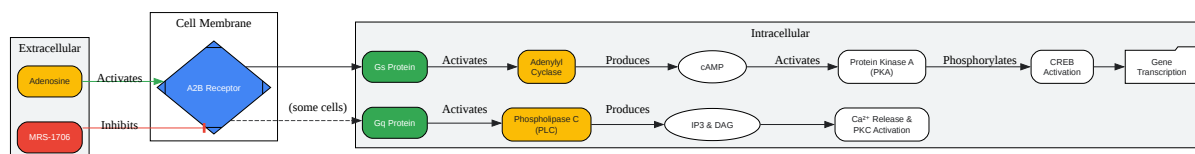
- Calculate the specific binding at each concentration of **MRS-1706** by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the **MRS-1706** concentration to generate a competition curve.

- Determine the IC₅₀ value (the concentration of **MRS-1706** that inhibits 50% of the specific radioligand binding) from the competition curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$
 - Where [L] is the concentration of the radioligand used in the assay.
 - Where K_d is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Adenosine A2B Receptor Signaling Pathway

The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G_s protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors. In some cell types, the A2B receptor can also couple to G_q proteins, activating the Phospholipase C (PLC) pathway.

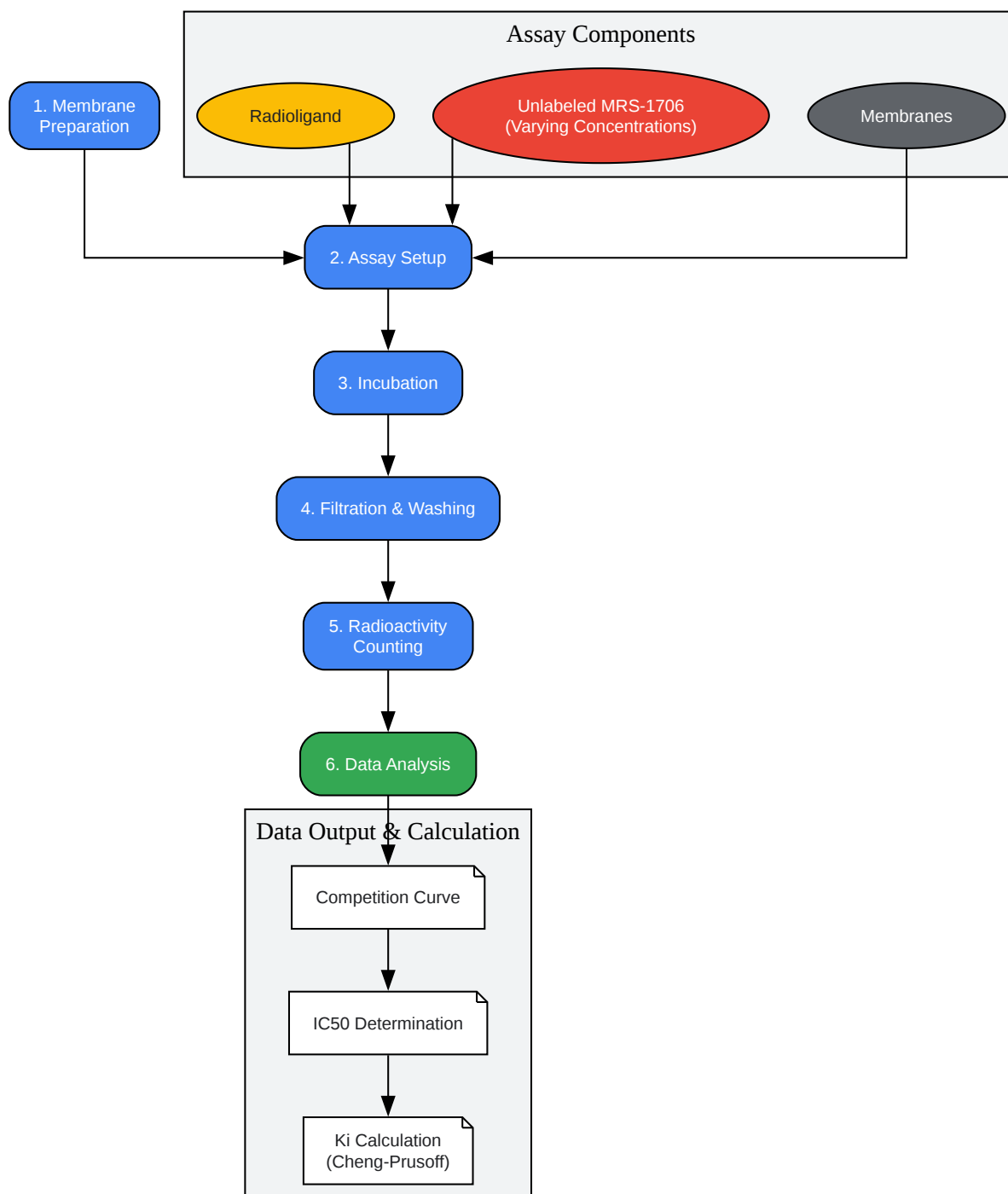


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Caption: Adenosine A2B Receptor Signaling Pathways.

Experimental Workflow for K_i Determination

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the K_i value of a compound like **MRS-1706**.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
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